Benzoic acid-d

Vue d'ensemble

Description

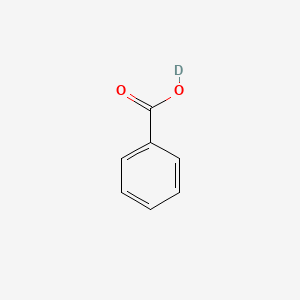

Benzoic acid-d is a deuterated form of benzoic acid, which is a widely used chemical compound in various industries. The deuterium-labeled compound, benzoic acid-d, has been used in scientific research for a variety of purposes, including in drug development, biochemical studies, and environmental analysis.

Applications De Recherche Scientifique

Biotechnological Applications

- Halomonas sp. D2 Strain Utilization : Halomonas sp. D2, a strain capable of using benzoic acid as a sole carbon and energy source, demonstrates potential for biotechnological applications in restoring saline soils and water contaminated with aromatic hydrocarbons (Usanina, Pyankova, & Plotnikova, 2021).

Food and Environmental Safety

- Benzoic Acid in Foods : Benzoic acid is naturally present in plant and animal tissues and is used as a preservative and flavoring agent in food products, impacting human exposure and environmental distribution (del Olmo, Calzada, & Nuñez, 2017).

Agricultural and Veterinary Research

- Impact on Livestock : Studies on piglets show that while low levels of dietary benzoic acid supplementation have beneficial effects, excessive levels can lead to growth retardation, hematological abnormalities, and organ injury (Shu et al., 2016).

Chemical Detection and Analysis

- Detection of Benzoic Acid : Research involving polyaniline/Al bismuthate composite nanorods has been conducted for the effective detection of benzoic acid, showcasing its application in quality assurance in pharmaceutical, food, and chemistry industries (Pei et al., 2020).

Environmental Treatment

- Removal from Wastewater : Single-walled carbon nanotubes (SWCNTs) have been studied for the removal of benzoic acid from wastewater, indicating their potential as adsorbents in environmental treatment processes (Mahani, Amiri, & Noroozmahani, 2017).

Health and Safety

- Metabolite Profile in Detoxification : A study on the detoxification of benzoic acid through glycine conjugation revealed significant metabolic information, highlighting the process's safety and efficacy (Irwin et al., 2016).

Pharmaceutical Research

- Thermodynamic Study in Pharmaceuticals : Benzoic acid's phase behavior and solubility in pharmaceutical research are crucial for process design, as demonstrated in a study using PC-SAFT modeling (Reschke et al., 2016).

Agricultural Product Safety

- Levels in Milk : Assessment of benzoic acid levels in milk in China indicates its widespread occurrence at low levels, raising considerations for sensitive individuals (Qi, Hong, Liang, & Liu, 2009).

Calibration and Analysis Techniques

- Calibration Material in Analysis : Benzoic acid serves as an IUPAC recommended calibration material due to its 'ideal' behavior, aiding in determining enthalpy of sublimation values for various substances (Wright, Phang, Dollimore, & Alexander, 2002).

Further Research and Application Insights

- HIV Treatment Research : Research into the sublimation process of DPC 963, an HIV treatment compound, utilized benzoic acid as a reference standard, demonstrating its utility in pharmaceutical development (Xie, Ziemba, & Maurin, 2008).

- Microencapsulation in Food Industry : Studies on the microencapsulation of benzoic acid highlight its significance in food preservation and the optimization of physical characteristics of encapsulated substances (Marques et al., 2016).

- Growth Enhancement in Plants : Research on soybean plants shows that exogenous application of benzoic acid significantly enhances growth, yield, and oil quality, indicating its role in agricultural productivity (Sadak, El-Lethy, & Dawood, 2013).

- Catalysis in Organic Synthesis : Benzoic acid derivatives are central in drug molecules, and their selective C–H bond functionalization via transition-metal catalysis is crucial in organic synthesis (Li et al., 2016).

- Synthetic Utility in Organic Chemistry : The synthetic utility of biodihydroxylated benzoic acid derivatives is explored in constructing bridge bicyclo scaffolds, demonstrating its role in organic chemistry (Mihovilovic, Leisch, & Mereiter, 2004).

- Hydrogen Bond Evolution in Pharmaceuticals : Studying benzoic acid derivatives like salicylic acid under high pressure reveals insights into intra- and inter-molecular hydrogen bonding, crucial for pharmaceutical development (Mishra et al., 2019).

- NMR Analysis in Drug Development : Benzoic acid esters, key in drug discovery, show anomalous 1 H NMR chemical shift behavior, influencing iterative chemical shift prediction in medicinal chemistry (Gadikota et al., 2022).

- Electrochemical Treatment in Water Purification : Benzoic acid's electrochemical treatment over boron-doped diamond electrodes is studied for water purification, demonstrating its role in environmental engineering (Velegraki et al., 2010).

- Treatment of Herbicides Using Bioreactor Technology : Membrane bioreactor technology has been applied to treat herbicides like benzoic acid derivatives, indicating its effectiveness in environmental safety (Ghoshdastidar & Tong, 2013).

- Detection in Beverages : Silica gel thin-film microextraction coupled with surface enhanced Raman scattering is used for rapid detection of benzoic acid in carbonated beverages, highlighting its application in food safety (Cai et al., 2018).

- Electrocoagulation Treatment : Electrocoagulation using aluminum and iron electrodes has been explored for benzoic acid degradation from aqueous solutions, showing its utility in water treatment processes (Garg & Prasad, 2015).

Propriétés

IUPAC Name |

deuterio benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514712 | |

| Record name | (O-~2~H)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid-d | |

CAS RN |

406679-59-2 | |

| Record name | (O-~2~H)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 406679-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.